Amredobresib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

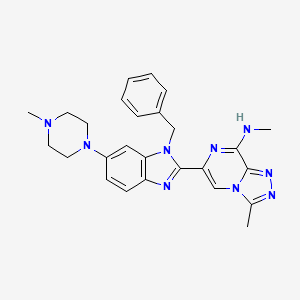

2D Structure

3D Structure

Properties

CAS No. |

1610044-98-8 |

|---|---|

Molecular Formula |

C26H29N9 |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

6-[1-benzyl-6-(4-methylpiperazin-1-yl)benzimidazol-2-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |

InChI |

InChI=1S/C26H29N9/c1-18-30-31-26-24(27-2)28-22(17-34(18)26)25-29-21-10-9-20(33-13-11-32(3)12-14-33)15-23(21)35(25)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,28) |

InChI Key |

JLUUVUUYIXBDCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C=C(N=C2NC)C3=NC4=C(N3CC5=CC=CC=C5)C=C(C=C4)N6CCN(CC6)C |

Origin of Product |

United States |

Foundational & Exploratory

Amredobresib (BI 894999): A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Amredobresib (BI 894999) is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. In the context of Acute Myeloid Leukemia (AML), this compound has demonstrated significant preclinical activity by disrupting key transcriptional programs essential for leukemic cell proliferation and survival. Its primary mechanism of action involves the competitive inhibition of BRD4 bromodomains from binding to acetylated histones, leading to the downregulation of critical oncogenes, most notably MYC. This guide provides a comprehensive technical overview of the mechanism of action of this compound in AML, detailing its molecular interactions, cellular effects, and preclinical efficacy. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction to BET Inhibition in AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. At the molecular level, AML is driven by a variety of genetic and epigenetic alterations that converge on pathways controlling cell proliferation, differentiation, and survival. Epigenetic regulators, which control gene expression without altering the DNA sequence itself, have emerged as critical therapeutic targets.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. BRD4, in particular, plays a pivotal role in the transcription of key oncogenes and cell cycle regulators by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers.[2] In many AML subtypes, there is a dependency on BRD4 for the sustained expression of oncogenes like MYC, which are critical for leukemic cell growth.[1][3]

This compound is a novel BET inhibitor that has shown promise in preclinical AML models.[4] By preventing the interaction between BRD4 and acetylated chromatin, this compound effectively disrupts the transcriptional program that drives AML, leading to cell cycle arrest and apoptosis.[4]

Molecular Mechanism of Action

This compound functions as an acetyl-lysine mimic, competitively binding to the bromodomains of BET proteins, with a high affinity for BRD4.[5] This targeted inhibition prevents the tethering of BRD4 to acetylated histones at enhancers and promoters of key target genes.

The primary consequence of this action is the suppression of super-enhancer-mediated transcription of oncogenes that are crucial for AML pathogenesis.[4] One of the most critical downstream targets of BRD4 in AML is the MYC oncogene.[4] By displacing BRD4 from the MYC promoter and its associated super-enhancers, this compound leads to a rapid downregulation of MYC transcription and protein expression. This, in turn, results in the inhibition of leukemic cell proliferation and the induction of apoptosis.[4]

Furthermore, this compound treatment leads to the upregulation of HEXIM1, a negative regulator of P-TEFb.[4] The induction of HEXIM1 serves as a robust pharmacodynamic biomarker of BET inhibitor activity in both preclinical models and clinical settings.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in an AML cell.

References

- 1. news-medical.net [news-medical.net]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Amredobresib: A Technical Guide to its Function in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amredobresib (BI 894999) is a potent, orally bioavailable small molecule that functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] In the landscape of epigenetic drug discovery, this compound has emerged as a significant tool for investigating the therapeutic potential of targeting chromatin readers. Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself, play a crucial role in cellular differentiation, proliferation, and disease.[2] The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is pivotal in the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammation.[3] This technical guide provides an in-depth overview of the function of this compound in epigenetics, its mechanism of action, and detailed methodologies for its characterization.

Mechanism of Action

This compound exerts its effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones.[4] This disruption of the BET protein-acetylated chromatin interface leads to the displacement of BET proteins from chromatin, consequently downregulating the expression of key oncogenes and pro-inflammatory genes. A primary target of BET inhibitors is the transcriptional regulation of the MYC oncogene, which is a critical driver of cell proliferation and is often overexpressed in various cancers.[1]

The mechanism extends to the regulation of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b).[5] BRD4, a key member of the BET family, plays a crucial role in releasing P-TEFb from its inactive state, where it is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes HEXIM1.[5][6] By inhibiting BRD4, this compound prevents the recruitment and activation of P-TEFb at gene promoters. This leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2, a critical step for the transition from transcriptional pausing to productive elongation.[5] Consequently, the expression of genes regulated by this mechanism, including many oncogenes, is suppressed. Interestingly, inhibition of BET proteins has been shown to induce the expression of HEXIM1, creating a negative feedback loop that further sequesters P-TEFb and inhibits transcription.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

| Parameter | BRD4-BD1 | BRD4-BD2 | Reference |

| IC50 (nM) | 5 | 41 | [4] |

| Table 1: In Vitro Binding Affinity of this compound to BRD4 Bromodomains. |

| Cell Line | Cancer Type | Reported Effect | Concentration Range | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | G1 cell cycle arrest | 3.3-30 nM | [8] |

| Ty-82 | NUT Carcinoma | Rapid detachment of BRD4-NUT from chromatin | 10-30 nM | [8] |

| Table 2: In Vitro Cellular Activity of this compound. |

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| Mouse Xenograft (MV-4-11 cells) | Acute Myeloid Leukemia (AML) | 2-4 mg/kg, p.o., daily | Tumor growth inhibition and prolonged survival | [8] |

| Mouse Xenograft | NUT Carcinoma | 2 mg/kg, p.o., once daily | Tumor growth inhibition | [8] |

| Table 3: In Vivo Efficacy of this compound. |

Experimental Protocols

Bromodomain Binding Assay (AlphaLISA)

This protocol describes a competitive binding assay to determine the IC50 of this compound for BRD4 bromodomains.

Materials:

-

Recombinant His-tagged BRD4-BD1 or BRD4-BD2 protein

-

Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16)

-

AlphaLISA Nickel Chelate Acceptor beads (PerkinElmer)

-

AlphaScreen Streptavidin Donor beads (PerkinElmer)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the diluted this compound, His-tagged BRD4 protein, and biotinylated histone H4 peptide.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

-

Add AlphaLISA Nickel Chelate Acceptor beads (to bind the His-tagged BRD4) and incubate in the dark.

-

Add AlphaScreen Streptavidin Donor beads (to bind the biotinylated histone peptide) and incubate further in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the BRD4-histone interaction.

-

The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that inhibits 50% of the binding between BRD4 and the acetylated histone peptide.

Cell-Based Assays

Cell Culture:

-

MV-4-11 (AML) cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

NUT carcinoma cell lines (e.g., Ty-82) are cultured in appropriate media as recommended by the source.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

-

Measure the signal using a plate reader and calculate the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis:

-

Treat cells with this compound at various concentrations for a defined duration (e.g., 24-72 hours).

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine the effect of this compound on cell cycle progression.

In Vivo Xenograft Studies

Animal Models:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used.

-

For AML models, human MV-4-11 cells are injected intravenously.

-

For NUT carcinoma models, tumor cells are implanted subcutaneously.

Treatment and Monitoring:

-

Once tumors are established or leukemic burden is detectable, randomize animals into treatment and control groups.

-

Administer this compound orally at the specified dose and schedule.

-

Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for disseminated disease).

-

Monitor animal health and body weight regularly.

-

At the end of the study, or when humane endpoints are reached, euthanize the animals and collect tissues for further analysis (e.g., pharmacodynamic marker analysis).

Signaling Pathway

The core signaling pathway affected by this compound is the BET protein-mediated transcriptional activation cascade. The following diagram illustrates the key components and interactions.

Conclusion

This compound is a valuable chemical probe and potential therapeutic agent for diseases driven by epigenetic dysregulation. Its potent and selective inhibition of the BET family of proteins provides a powerful means to modulate gene expression, particularly of oncogenes like MYC. The detailed methodologies provided in this guide offer a framework for the preclinical evaluation of this compound and similar BET inhibitors. A thorough understanding of its mechanism of action and the downstream signaling consequences is essential for its effective application in research and drug development. Further investigation into the full spectrum of its cellular effects and potential combination therapies will continue to define its role in the evolving field of epigenetic medicine.

References

- 1. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

- 4. P-TEFb - Wikipedia [en.wikipedia.org]

- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HEXIM1 induction is mechanistically involved in mediating anti-AML activity of BET protein bromodomain antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Amredobresib (ABBV-744): A Technical Guide to Its Interaction with BRD2, BRD3, and BRD4 Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amredobresib, also known as ABBV-744, is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, its binding affinity for the target proteins BRD2, BRD3, and BRD4, detailed experimental protocols for assessing its activity, and a summary of its downstream effects on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound for therapeutic applications, particularly in oncology.

BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, leading to the expression of target genes. Dysregulation of BET protein activity is a hallmark of various diseases, including cancer, where it often drives the expression of key oncogenes such as c-MYC.

This compound is distinguished by its preferential binding to the second bromodomain (BD2) of the BET proteins, a feature that may contribute to its specific pharmacological profile and tolerability.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. By occupying the acetyl-lysine binding pocket of the bromodomains, this compound prevents the tethering of BET proteins to chromatin. This displacement disrupts the formation of essential transcriptional complexes, leading to the downregulation of genes critical for cancer cell proliferation, survival, and growth. A primary target of this inhibition is the proto-oncogene c-MYC, a key driver in many human cancers.

Quantitative Data: Binding Affinity and Inhibitory Concentration

The inhibitory activity of this compound against the bromodomains of BRD2, BRD3, and BRD4 has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound (ABBV-744).

| Target Protein | Bromodomain | Assay Type | IC50 (nM) | Reference |

| BRD4 | BD1 | TR-FRET | 5 | [1][2] |

| BD2 | TR-FRET | 41 | [1][2] | |

| BRD2 | BD2 | Biochemical | 8 | [3] |

| BRD3 | BD2 | Biochemical | 13 | [3] |

| BRD4 | BD2 | Biochemical | 4 | [3] |

| Target Proteins | Assay Type | IC50 Range (nM) | Reference |

| BRD2, BRD3, BRD4, BRDT | Biochemical | 4 - 18 | [4] |

Signaling Pathways

The inhibition of BRD2, BRD3, and BRD4 by this compound leads to the disruption of key signaling pathways integral to cancer cell pathogenesis. The primary mechanism involves the suppression of transcriptional elongation of oncogenes.

Caption: this compound inhibits BRD4 binding to histones, disrupting oncogene transcription.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol is a representative method for determining the IC50 of this compound for BRD4 bromodomains.

Objective: To measure the in vitro potency of this compound in inhibiting the interaction between a BRD4 bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant GST-tagged BRD4-BD1 or BRD4-BD2 protein

-

Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

LanthaScreen™ Tb-anti-GST Antibody (Donor)

-

Fluorescein-Streptavidin (Acceptor)

-

TR-FRET Dilution Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

384-well, low-volume, non-binding plates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

-

Further dilute the compound solutions in TR-FRET Dilution Buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.

-

-

Reagent Preparation:

-

Dilute the GST-BRD4-BD1/BD2 protein, biotinylated histone peptide, Tb-anti-GST antibody, and Fluorescein-Streptavidin to their optimized working concentrations in TR-FRET Dilution Buffer. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

-

Assay Protocol:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the diluted GST-BRD4-BD1/BD2 protein to each well.

-

Add 5 µL of a pre-mixed solution of the biotinylated histone peptide and Fluorescein-Streptavidin to each well.

-

Add 5 µL of the Tb-anti-GST antibody to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

-

Normalize the data to the vehicle (DMSO) control (100% activity) and a control with no BRD4 protein (0% activity).

-

Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a c-MYC-driven hematological malignancy cell line)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a DMSO stock.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control (100% viability).

-

Plot the normalized data against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Preclinical Evaluation Workflow

The preclinical development of a BET inhibitor like this compound typically follows a structured workflow to assess its therapeutic potential and safety profile before clinical trials.

Caption: A typical preclinical workflow for developing a BET inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the BET family of proteins, with a distinct preference for the BD2 domain. Its mechanism of action, centered on the disruption of oncogenic transcription programs, provides a strong rationale for its development as an anticancer agent. The quantitative data and experimental protocols presented in this guide offer a technical foundation for researchers to further investigate the therapeutic potential of this compound and other BET inhibitors. The continued exploration of the downstream signaling consequences and the application of robust preclinical evaluation workflows will be critical in translating the promise of BET inhibition into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Imaging in Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Amredobresib's Selectivity for BET Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amredobresib (BI 894999) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer and inflammation.

This compound acts as an acetyl-lysine mimic, competitively binding to the bromodomains of BET proteins and preventing their interaction with acetylated histones.[2] This disruption of chromatin binding leads to the suppression of target gene expression, including key oncogenes like c-MYC, ultimately inhibiting tumor cell growth.[3] This technical guide provides an in-depth overview of the selectivity profile of this compound for BET bromodomains, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory activity of this compound has been quantified against various BET bromodomains using biochemical assays. The following tables summarize the available data, showcasing the potency and selectivity of the compound.

Table 1: Inhibitory Potency (IC50) of this compound against BET Bromodomains

| Target | IC50 (nM) |

| BRD4-BD1 | 5 ± 3[1] |

| BRD4-BD2 | 41 ± 30[1] |

| BRD2-BD1 | 33 ± 12[1] |

IC50 values were determined by a competitive displacement AlphaLISA® bead-based proximity assay using a tetra-acetylated histone H4 peptide.

Table 2: Dissociation Constants (Kd) of this compound for BET Family Proteins

| Target | Kd (nM) |

| BRD2 | 0.49 - 1.6 |

| BRD3 | 0.49 - 1.6 |

| BRD4 | 0.49 - 1.6 |

| BRDT | 0.49 - 1.6 |

Kd values were determined by a BROMOscan® ligand-binding site-directed competition assay.

This compound demonstrates high selectivity for the BET family of bromodomains. In a screening against a panel of 24 other bromodomains, this compound was found to be highly selective for BRD2, BRD3, BRD4, and BRDT, with at least a 200-fold selectivity versus the first bromodomain of BRD4 (BRD4-BD1).

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the binding of BET bromodomains to acetylated histones. This disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from transcriptional initiation to productive elongation. The following diagram illustrates this mechanism.

Caption: Mechanism of BET Inhibition by this compound.

Experimental Protocols

The selectivity of this compound for BET bromodomains has been primarily determined using two key experimental methodologies: AlphaLISA® and BROMOscan®.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay measures the competitive displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.

Materials:

-

GST-tagged BET bromodomain protein (e.g., BRD4-BD1, BRD4-BD2, BRD2-BD1)

-

Biotinylated tetra-acetylated histone H4 peptide (Ac-H4K5/8/12/16)

-

This compound (or other test compounds)

-

AlphaLISA® Glutathione (GSH) Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Mixture Preparation: In a 384-well plate, add the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide.

-

Compound Addition: Add the serially diluted this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

Bead Addition: Add a mixture of AlphaLISA® GSH Acceptor beads and Streptavidin-coated Donor beads to each well.

-

Second Incubation: Incubate the plate in the dark at room temperature for a further defined period (e.g., 60 minutes) to allow for bead-protein interaction.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads if they are in proximity due to the protein-peptide interaction, resulting in a chemiluminescent signal at 615 nm.

-

Data Analysis: The signal intensity is inversely proportional to the binding of this compound. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: AlphaLISA Experimental Workflow.

BROMOscan®

This is a proprietary, competitive binding assay platform that quantifies the ability of a test compound to displace a ligand from a DNA-tagged bromodomain.

Principle:

-

A library of DNA-tagged bromodomains is used.

-

Each bromodomain is incubated with an immobilized ligand.

-

The test compound (this compound) is added, and its ability to compete with the immobilized ligand for binding to the bromodomain is measured.

-

The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.

-

A decrease in the amount of bound bromodomain indicates that the test compound has displaced the immobilized ligand.

-

By testing a range of compound concentrations, a dissociation constant (Kd) can be determined.

This method allows for the high-throughput screening of compounds against a large panel of bromodomains to determine their selectivity profile.

Conclusion

This compound is a potent and highly selective inhibitor of the BET family of bromodomains. Quantitative binding assays demonstrate its low nanomolar affinity for BRD2, BRD3, BRD4, and BRDT, with a significant selectivity margin over other bromodomain families. The primary mechanism of action involves the competitive displacement of acetylated histones from the bromodomains, leading to the suppression of oncogenic gene transcription. The detailed experimental protocols for AlphaLISA® and the principles of BROMOscan® provide a framework for researchers to further investigate the binding characteristics of this compound and other BET inhibitors. This in-depth understanding of its selectivity profile is crucial for its continued development and application in therapeutic settings.

References

Amredobresib's Impact on MYC Oncogene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their aberrant expression is a hallmark of a wide range of human cancers, making them a critical target for therapeutic intervention. However, the direct inhibition of MYC has proven to be a formidable challenge. An alternative and promising strategy is to target the epigenetic machinery that regulates MYC expression. Amredobresib (BI-894999), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a key investigational agent in this area. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on MYC oncogene expression, and detailed experimental protocols for researchers.

Core Mechanism of Action: Targeting the BET-MYC Axis

This compound functions by competitively binding to the bromodomains of BET proteins, primarily BRD4.[1][2][3] BET proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and super-enhancers of target genes.[1][2]

The MYC oncogene is a quintessential example of a gene regulated by a super-enhancer, a large cluster of enhancers that drive high-level transcription of key oncogenes.[1] BRD4 plays a pivotal role in maintaining the transcriptional activity of the MYC super-enhancer. By occupying the bromodomains of BRD4, this compound displaces it from chromatin, leading to the disruption of the MYC transcriptional program. This results in a subsequent decrease in both MYC mRNA and protein levels, ultimately leading to cell cycle arrest and apoptosis in MYC-dependent cancer cells.[1][4]

Quantitative Effects on MYC Expression and Cellular Activity

This compound has demonstrated potent activity against various cancer cell lines, particularly those with a dependency on MYC. The following tables summarize the key quantitative data regarding its inhibitory activity and effects on MYC expression.

| Parameter | Value | Cell Line/System | Reference |

| BRD4-BD1 IC50 | 5 ± 3 nM | Biochemical Assay | [1][3][5] |

| BRD4-BD2 IC50 | 41 ± 30 nM | Biochemical Assay | [1][3][5] |

| Cellular Potency (EC50) | < 100 nM | In a panel of 48 hematological cancer cell lines | [1] |

| MYC mRNA Reduction | Dose-dependent decrease | AML cell lines | [1] |

| MYC Protein Reduction | Variable downregulation | AML cell lines | [6] |

| In Vivo Efficacy (MV-4-11B AML Xenograft Model) | |

| Dose | 2 mg/kg/day (p.o.) |

| Tumor Growth Inhibition | 96% |

| Survival Prolongation | 29.5 days |

| Dose | 4 mg/kg/day (p.o.) |

| Tumor Growth Inhibition | 99% |

| Survival Prolongation | 52 days |

| Reference | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound in suppressing MYC expression.

Caption: Workflow for assessing this compound's effect on MYC.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on MYC expression, based on methodologies described in the literature.[1]

Cell Culture and this compound Treatment

-

Cell Lines: Acute Myeloid Leukemia (AML) cell lines such as MV-4-11 or other relevant cancer cell lines with known MYC dependency.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells at a desired density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for different time points (e.g., 4, 8, 24 hours) to assess dose- and time-dependent effects.

Quantitative Real-Time PCR (qPCR) for MYC mRNA Expression

-

RNA Isolation: Following treatment, harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen).

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems) on a real-time PCR system.

-

Primers for human MYC:

-

Forward: 5'-CTTCTGCTGGAGGAGGAACAA-3'

-

Reverse: 5'-GAGGTCGTAGTCGAGGTCATAGT-3'

-

-

Housekeeping Gene Primers (for normalization), e.g., GAPDH:

-

Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

-

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the expression of the housekeeping gene.

Western Blotting for MYC Protein Expression

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-MYC (e.g., from Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of approximately 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the enrichment of the MYC promoter/super-enhancer region in the immunoprecipitated DNA by qPCR using specific primers flanking the BRD4 binding sites.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic regulation of the MYC oncogene. Its potent and selective inhibition of BET proteins, particularly BRD4, leads to the suppression of MYC transcription and subsequent anti-proliferative effects in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader class of BET inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound in treating MYC-driven malignancies.[5][7]

References

- 1. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opnme.com [opnme.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (BI 894999) / Boehringer Ingelheim [delta.larvol.com]

Unraveling the Pharmacodynamics of Amredobresib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amredobresib (BI 894999) is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, target engagement, and impact on cellular signaling pathways. The information is presented to support further research and drug development efforts in oncology and other relevant fields.

Mechanism of Action: Competitive Inhibition of BET Bromodomains

This compound functions as an acetyl-lysine mimic, competitively binding to the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][3] By occupying the acetyl-lysine binding pocket, this compound prevents the interaction between BET proteins and acetylated histones.[2][3] This disruption of a critical protein-protein interaction is the cornerstone of its therapeutic potential.

The binding of BET proteins to acetylated chromatin is a key step in the recruitment of transcriptional machinery to gene promoters and enhancers, leading to the expression of target genes. By inhibiting this interaction, this compound effectively suppresses the transcription of a host of genes, including critical oncogenes like MYC, that are involved in cell proliferation, survival, and differentiation.[3][4]

The primary mechanism of action can be visualized as follows:

Figure 1: Mechanism of this compound in inhibiting BET protein-mediated gene transcription.

Target Engagement and Potency

This compound demonstrates high-potency inhibition of the two bromodomains of BRD4, with a preferential affinity for the first bromodomain (BD1). This selective inhibition has been quantified through various in vitro assays.

Quantitative Data on Target Inhibition

| Target | Assay Type | IC50 (nM) | Reference |

| BRD4-BD1 | AlphaLISA | 5 | [1][2] |

| BRD4-BD2 | AlphaLISA | 41 | [1][2] |

| BRD2-BD1 | AlphaLISA | 33 ± 12 | [5] |

Table 1: In Vitro Inhibitory Potency of this compound

The data clearly indicates that this compound is a potent inhibitor of BRD4, with a several-fold higher selectivity for BD1 over BD2.

Cellular and In Vivo Pharmacodynamics

The engagement of BET bromodomains by this compound translates into significant downstream effects on cancer cells, including cell cycle arrest and anti-proliferative activity. These effects have been observed in various cancer cell lines and in vivo models.

In Vitro Cellular Effects

In preclinical studies, this compound has demonstrated potent anti-proliferative activity across a range of hematological and solid tumor cell lines.

| Cell Line | Cancer Type | Effect | Concentration | Time | Reference |

| MV-4-11B | Acute Myeloid Leukemia (AML) | G1 cell cycle arrest | 3.3-30 nM | 24-72 h | [1] |

| Ty-82 | NUT Carcinoma | Rapid detachment of BRD4-NUT from chromatin | 10-30 nM | 30 min | [1] |

| Various | AML, ALL, MM, DLBCL, TCL | Proliferation Inhibition (GI50 < 100 nM) | Single-digit nM range for most | Not Specified | [5] |

| NUT Carcinoma | NUT Carcinoma | Proliferation Inhibition (GI50: 0.9-2.6 nM) | Single-digit nM range | Not Specified | [5] |

Table 2: In Vitro Cellular Activity of this compound

In Vivo Efficacy

This compound has shown significant anti-tumor activity and survival benefit in preclinical cancer models.

| Model | Cancer Type | Dose & Schedule | Key Findings | Reference |

| Mouse Xenograft (Ty-82) | NUT Carcinoma | 2 mg/kg, p.o., once daily | 96% tumor growth inhibition, 29.5 days survival prolongation | [1] |

| Mouse Xenograft (MV-4-11B) | Acute Myeloid Leukemia (AML) | 2-4 mg/kg, p.o., daily | 99% tumor growth inhibition, 52 days survival prolongation (at 4 mg/kg) | [1] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

Signaling Pathways Modulated by this compound

The primary consequence of BET inhibition by this compound is the downregulation of key oncogenic and pro-survival signaling pathways. The most well-documented of these is the suppression of the MYC oncogene, a master regulator of cell proliferation and metabolism.

Figure 2: Key signaling pathway modulated by this compound.

Beyond MYC, BET inhibitors are known to impact other critical pathways, including those regulated by NF-κB and those involved in inflammatory responses.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are outlines of key assays used to characterize this compound.

AlphaLISA® Proximity Assay for Bromodomain Binding Inhibition

This assay is used to determine the IC50 values of this compound against BET bromodomains.

Figure 3: Experimental workflow for the AlphaLISA bromodomain binding assay.

Methodology:

-

A competitive displacement assay is established using a biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, 16) and a specific human bromodomain protein.[5]

-

The interaction between the histone peptide and the bromodomain is detected using AlphaLISA® bead-based proximity technology.[5]

-

This compound is added in a dose-response manner to compete with the histone peptide for binding to the bromodomain.

-

The reduction in the AlphaLISA® signal is measured, and the IC50 value is calculated as the concentration of this compound required to inhibit 50% of the binding.

Cell Proliferation Assay

These assays determine the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is added at a range of concentrations.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells are implanted subcutaneously or intravenously into immunodeficient mice.

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly, and animal survival is monitored.

-

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., protein levels of MYC or HEXIM1).

Conclusion

This compound is a potent and selective BET inhibitor with a well-defined mechanism of action. Its ability to disrupt the interaction between BET proteins and acetylated chromatin leads to the suppression of key oncogenic signaling pathways, resulting in significant anti-proliferative and anti-tumor effects in preclinical models of various cancers, particularly acute myeloid leukemia and NUT carcinoma. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and other BET inhibitors. Future investigations may focus on identifying predictive biomarkers of response and exploring rational combination therapies to overcome potential resistance mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Final results from the phase Ia/Ib study of the novel bromodomain and extra-terminal domain inhibitor, BI 894999, in patients with advanced solid tumors or diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opnme.com [opnme.com]

- 6. BET bromodomain inhibitor birabresib in mantle cell lymphoma: in vivo activity and identification of novel combinations to overcome adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Amredobresib (BI 894999) in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amredobresib (BI 894999) is a potent and selective, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific genomic locations, including super-enhancers that drive the expression of key oncogenes such as MYC.[2][3] this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene transcription.[3] This mechanism underlies its anti-proliferative activity in various cancer models. Preclinical studies have demonstrated the efficacy of this compound in mouse xenograft models of hematological malignancies and solid tumors, including Acute Myeloid Leukemia (AML) and NUT carcinoma.[4]

These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in mouse xenograft studies, intended to guide researchers in designing and executing their own preclinical experiments.

Data Presentation: this compound Dosage in Mouse Xenograft Models

The following table summarizes the quantitative data on this compound dosage and efficacy in various mouse xenograft models based on available preclinical data.

| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Key Outcomes |

| Acute Myeloid Leukemia (AML) | MV-4-11 | CIEA-NOG | Oral (p.o.) | 2 mg/kg | Daily | 96% Tumor Growth Inhibition (TGI), 29.5 days survival prolongation |

| Acute Myeloid Leukemia (AML) | MV-4-11 | CIEA-NOG | Oral (p.o.) | 4 mg/kg | Daily | 99% Tumor Growth Inhibition (TGI), 52 days survival prolongation |

| NUT Carcinoma | Ty-82 | N/A | Oral (p.o.) | 2 mg/kg | Once daily | Tumor growth inhibition |

Signaling Pathways

BET Inhibition Signaling Pathway

This compound functions by disrupting the interaction between BET proteins and acetylated histones, which is a critical step for the transcription of various oncogenes. The diagram below illustrates the mechanism of action of this compound.

Caption: Mechanism of Action of this compound as a BET Inhibitor.

YAP/TEAD Signaling Pathway

The Hippo-YAP/TEAD signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. While a direct link between this compound and the YAP/TEAD pathway is not firmly established, understanding this pathway is relevant for many cancer types.

Caption: Simplified overview of the Hippo-YAP/TEAD signaling pathway in cancer.

Experimental Protocols

Protocol 1: Subcutaneous AML Xenograft Model (MV-4-11)

This protocol outlines the establishment of a subcutaneous xenograft model using the MV-4-11 human AML cell line.

Materials:

-

MV-4-11 cells

-

Immunocompromised mice (e.g., female SCID or NOD/SCID, 6-8 weeks old)[1][5]

-

Matrigel

-

Sterile PBS

-

This compound (BI 894999)

-

Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose in water)

-

Calipers

-

Syringes and needles for injection and oral gavage

Procedure:

-

Cell Preparation: Culture MV-4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.[1]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[1]

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: V = (length x width²)/2.[1]

-

Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]

-

Drug Administration:

-

Treatment Group: Prepare this compound in the chosen vehicle at the desired concentration (e.g., for a 2 mg/kg dose in a 20 g mouse, prepare a solution where 0.1 mL contains 0.04 mg of this compound). Administer the drug orally via gavage daily.

-

Control Group: Administer an equivalent volume of the vehicle alone via oral gavage daily.

-

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight twice weekly. The primary endpoints are typically tumor growth inhibition (TGI) and overall survival.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when mice show signs of excessive morbidity.[1]

Protocol 2: NUT Carcinoma Xenograft Model

This protocol provides a general framework for establishing a NUT carcinoma xenograft model.

Materials:

-

NUT carcinoma cells (e.g., Ty-82)

-

Immunocompromised mice (e.g., NOD-scid-GAMMA)[6]

-

Sterile PBS

-

This compound (BI 894999)

-

Vehicle for oral gavage

-

Calipers or bioluminescence imaging system if using luciferase-expressing cells

Procedure:

-

Cell Preparation: Culture NUT carcinoma cells and prepare a single-cell suspension in sterile PBS.

-

Tumor Implantation: Inject the desired number of cells subcutaneously into the flank of the mice. The optimal cell number may need to be determined empirically for the specific cell line.

-

Tumor Monitoring: Monitor tumor growth using calipers or bioluminescence imaging.

-

Treatment Initiation: Once tumors are established (e.g., palpable or reaching a certain bioluminescence signal), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 2 mg/kg) or vehicle orally on a daily schedule.

-

Efficacy Evaluation: Monitor tumor growth and survival as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for a mouse xenograft study with this compound.

Caption: A typical experimental workflow for a mouse xenograft study.

Conclusion

This compound has demonstrated significant antitumor activity in preclinical mouse xenograft models of AML and NUT carcinoma. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this BET inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results. Further research may explore the efficacy of this compound in combination with other anti-cancer agents and investigate its potential impact on other signaling pathways, such as the Hippo-YAP/TEAD pathway, in relevant cancer contexts.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. BET inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 4. The novel BET bromodomain inhibitor BI 894999 represses super-enhancer-associated transcription and synergizes with CDK9 inhibition in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Preparation of Amredobresib Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amredobresib (also known as BI894999) is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It acts as an acetyl-lysine mimic, preventing the binding of BET bromodomains, particularly BRD4, to acetylated histones on chromatin.[1][3][4] This inhibition disrupts key transcriptional programs involved in cell proliferation and survival. Specifically, this compound potently inhibits the first bromodomain of BRD4 (BRD4-BD1) with an IC50 of 5 nM and the second bromodomain (BRD4-BD2) with an IC50 of 41 nM.[1][3][4] Due to its mechanism of action, this compound is a valuable tool for research in oncology, particularly in acute myeloid leukemia (AML) and NUT carcinoma.[1][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

All key quantitative data for this compound are summarized in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 467.57 g/mol | [1][4] |

| CAS Number | 1610044-98-8 | [1][4] |

| Formula | C₂₆H₂₉N₉ | [1][4] |

| Solubility in DMSO | ~3 mg/mL (6.41 mM) | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Ethanol | Insoluble | [4] |

| IC₅₀ (BRD4-BD1) | 5 nM | [1][2][4] |

| IC₅₀ (BRD4-BD2) | 41 nM | [1][2][4] |

| Storage (Powder) | 3 years at -20°C | [3][4] |

| Storage (DMSO Stock) | 1 year at -80°C; 1 month at -20°C | [1][3][4] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 5 mM stock solution of this compound in DMSO. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[1][4]

Materials and Equipment

-

This compound powder (CAS: 1610044-98-8)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL or 2 mL), sterile

-

Pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

-

This compound is a potent bioactive compound and should be handled with great caution.[2]

-

Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound in powder or solution form.

-

Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any work.[3][4]

-

DMSO is a penetration enhancer; avoid direct skin contact as it can facilitate the absorption of other substances.

Step-by-Step Procedure

Calculation: To prepare a 5 mM stock solution, the required mass of this compound needs to be calculated.

-

Molecular Weight (MW): 467.57 g/mol

-

Desired Concentration (C): 5 mM = 0.005 mol/L

-

Desired Volume (V): 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass (m) = 0.005 mol/L x 0.001 L x 467.57 g/mol = 0.002338 g = 2.34 mg

Protocol Steps:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

-

Weighing: Carefully weigh out 2.34 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][4]

-

Storage: Store the aliquots in a clearly labeled box at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][4]

Visualization of Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.

Caption: Workflow for preparing a 5 mM this compound stock solution in DMSO.

This compound Mechanism of Action: BET Inhibition Pathway

This compound functions by competitively inhibiting the binding of BRD4, a key BET family protein, to acetylated histones. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is necessary for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target oncogenes like MYC.

Caption: this compound inhibits BRD4 binding to chromatin, blocking transcription.

References

Amredobresib Administration in Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amredobresib (BI 894999) is a potent and selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the BRD4-BD1 and BRD4-BD2 bromodomains.[1] By preventing the interaction between BET proteins and acetylated histones, this compound disrupts chromatin remodeling and suppresses the expression of key oncogenes, such as MYC.[2] This mechanism of action has demonstrated significant anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia (AML) and NUT carcinoma.[1] This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies, summarizing key data and methodologies to guide researchers in their experimental design.

Quantitative Data Summary

Pharmacokinetic Parameters

This compound is orally bioavailable in both mice and rats, making it suitable for in vivo studies.[3] The following table summarizes the key pharmacokinetic parameters of this compound in these species.

| Parameter | Mouse | Rat |

| Clearance (% QH) | 71 | 28 |

| Mean Residence Time (IV) | 0.5 h | 5.4 h |

| Tmax (oral) | 0.5 h | 3 h |

| Cmax (oral) | 300 nM | 1,500 nM |

| Oral Bioavailability (F%) | 23% | 40% |

| Data sourced from Boehringer Ingelheim's opnMe platform.[3] |

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in mouse xenograft models.

| Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |

| NUT Carcinoma | Xenograft | 2 mg/kg, oral, once daily | Significant tumor growth inhibition. | [1] |

| Acute Myeloid Leukemia (AML) | MV-4-11 xenograft | 2-4 mg/kg, oral, daily | Dose-dependent tumor growth inhibition and prolonged survival. | [1] |

Signaling Pathway

This compound functions by inhibiting the interaction between BET proteins (primarily BRD4) and acetylated histones on chromatin. This disrupts the transcriptional activation of target genes, including the oncogene MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.

Experimental Protocols

Formulation of this compound for Oral Gavage

A standard vehicle for oral administration of this compound in preclinical studies is not publicly available. However, a common practice for similar small molecules is to formulate them in a solution or suspension.

Materials:

-

This compound (BI 894999) powder

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Sterile tubes for preparation and storage

-

Vortex mixer and/or sonicator

Protocol:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the this compound powder accurately.

-

In a sterile tube, add the this compound powder.

-

Add a small amount of the vehicle to the powder and vortex thoroughly to create a uniform paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension or solution.

-

If necessary, sonicate the mixture to aid in dissolution or to create a finer suspension.

-

Store the formulation at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, though it is generally advisable to prepare fresh formulations for each experiment.

Animal Dosing and Monitoring Workflow

The following workflow outlines the key steps for an in vivo efficacy study using a mouse xenograft model.

Caption: Experimental workflow for this compound administration in a mouse xenograft model.

Protocol for Oral Gavage in Mice

Materials:

-

Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)[4][5]

-

Syringe (1 mL)

-

This compound formulation

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[8]

-

With the mouse in an upright position, insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth.[7]

-

The mouse should swallow as the needle passes into the esophagus. If there is any resistance, do not force the needle; withdraw and attempt again.[4]

-

-

Administration of this compound:

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound formulation.[4]

-

Administer the solution at a steady pace to avoid regurgitation.

-

-

Post-Administration Monitoring:

Tumor Growth Monitoring and Humane Endpoints

Monitoring:

-

Tumor dimensions (length and width) should be measured 2-3 times per week using calipers.[10]

-

Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]

-

Animal body weight should be recorded at the same frequency as tumor measurements.[10]

Humane Endpoints:

Euthanasia should be considered if any of the following are observed:

-

Tumor volume exceeds a predetermined size (e.g., 2000 mm³ for mice).[11]

-

Significant weight loss (e.g., >15-20% of initial body weight).[10]

-

Tumor ulceration or necrosis.[9]

-

Impairment of mobility, eating, or drinking.[9]

-

Other signs of significant distress, such as labored breathing or lethargy.[9]

Toxicology and Safety Considerations

While a comprehensive public preclinical toxicology report for this compound is not available, some information can be inferred from its mechanism of action and clinical trial data.

-

On-Target Toxicities: As a BET inhibitor, this compound may have on-target toxicities in normal tissues. Studies with other BET inhibitors have shown potential effects on the gastrointestinal tract and hematopoietic system, including depletion of T lymphocytes and stem cells.[12][13]

-

Thrombocytopenia: In a Phase I clinical trial of this compound, thrombocytopenia (low platelet count) was a dose-limiting toxicity, which is a known class effect of BET inhibitors.[14][15]

-

General Safety Profile: The overall safety profile of this compound in clinical trials was reported to be consistent with that of other BET inhibitors.[16]

Researchers should carefully monitor for signs of toxicity, including changes in blood cell counts (if feasible), body weight, and overall animal well-being. Dose adjustments or discontinuation of treatment may be necessary if significant toxicity is observed.

Conclusion

This compound is a promising oral BET inhibitor with demonstrated preclinical anti-tumor activity. The protocols and data presented in this document provide a foundation for designing and conducting in vivo studies to further evaluate its therapeutic potential. Careful attention to formulation, administration technique, and animal monitoring is crucial for obtaining reliable and reproducible results while ensuring animal welfare.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 5. uac.arizona.edu [uac.arizona.edu]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. research.fsu.edu [research.fsu.edu]

- 9. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]

- 10. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

- 12. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phase Ia dose-escalation trial with the BET protein inhibitor BI 894999 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (BI 894999) / Boehringer Ingelheim [delta.larvol.com]

Harnessing Synergistic Action: Application Notes and Protocols for the Combined Use of Amredobresib and CDK9 Inhibitors in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Amredobresib (BI 894999), a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, with inhibitors of Cyclin-Dependent Kinase 9 (CDK9) represents a promising therapeutic strategy in oncology.[1][2][3] This approach is rooted in the complementary mechanisms of action of these two agent classes, which synergistically target key pathways involved in cancer cell proliferation and survival. These application notes provide a comprehensive overview of the rationale, supporting data, and detailed protocols for investigating the combined effects of this compound and CDK9 inhibitors.

This compound, an orally active BET inhibitor, effectively blocks the binding of BRD4-BD1 and BRD4-BD2 bromodomains to acetylated histones, with IC50 values of 5 nM and 41 nM, respectively.[4][5] This action disrupts chromatin remodeling and suppresses the transcription of critical oncogenes, most notably MYC.[1][2] CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in the phosphorylation of RNA polymerase II, a key step in transcriptional elongation.[6] Inhibition of CDK9 leads to a global decrease in transcription, particularly affecting short-lived anti-apoptotic proteins like MCL-1.[6][7]

The combined inhibition of BET proteins and CDK9 has demonstrated strong synergistic anti-tumor effects in various preclinical cancer models, including acute myeloid leukemia (AML) and multiple myeloma.[1][2][6] This synergy is attributed to the dual blockade of oncogenic transcription, leading to a more profound and sustained suppression of cancer cell growth and induction of apoptosis.[1][2][6]

Data Presentation

The following tables summarize the in vitro efficacy of this compound and a representative CDK9 inhibitor, both as single agents and in combination, in acute myeloid leukemia (AML) cell lines. This data is based on the findings reported by Gerlach et al. (2018) and serves as a template for presenting quantitative synergy data.

Table 1: Single-Agent Anti-proliferative Activity (IC50)

| Cell Line | This compound (BI 894999) IC50 (nM) | CDK9 Inhibitor (e.g., LDC000067) IC50 (nM) |

| MV-4-11 | 3.3 | >1000 |

| MOLM-13 | 4.5 | >1000 |

| OCI-AML3 | 8.2 | >1000 |

Data is representative and based on findings from Gerlach et al., Oncogene, 2018. Specific values should be determined experimentally.

Table 2: Synergistic Anti-proliferative Activity (Combination Index)

| Cell Line | This compound (nM) | CDK9 Inhibitor (nM) | Combination Index (CI)* |

| MV-4-11 | 2.5 | 250 | < 1 (Synergistic) |

| MV-4-11 | 5 | 500 | < 1 (Synergistic) |

| MOLM-13 | 3 | 250 | < 1 (Synergistic) |

| MOLM-13 | 6 | 500 | < 1 (Synergistic) |

*Combination Index (CI) was calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway

The synergistic interaction between this compound and CDK9 inhibitors converges on the transcriptional machinery of cancer cells. The following diagram illustrates the targeted signaling pathway.

Caption: Signaling pathway targeted by this compound and CDK9 inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and a CDK9 inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a CDK9 inhibitor, both individually and in combination.

Materials:

-

Cancer cell lines (e.g., MV-4-11, MOLM-13)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (BI 894999)

-

CDK9 Inhibitor

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare stock solutions of this compound and the CDK9 inhibitor in DMSO. Create a dilution series for each drug in complete medium. For combination studies, prepare a matrix of concentrations.

-

Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound, the CDK9 inhibitor, or the combination at desired concentrations for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis

This protocol is for detecting changes in the protein levels of key downstream targets such as MYC and MCL-1.

Materials:

-